

Quantifying Aldosterone in Urine with Aldosterone-13C3: An Application Note and Protocol

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Compound of Interest

Compound Name: Aldosterone-13C3

Cat. No.: B12384619

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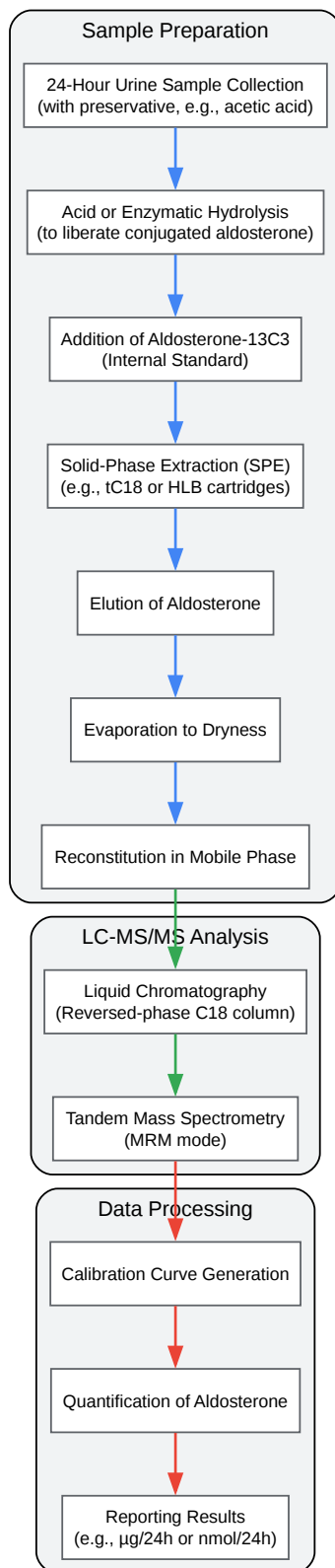
Introduction

Aldosterone, a key mineralocorticoid hormone, is crucial in regulating blood pressure and electrolyte balance.^[1] Its accurate quantification in urine is vital for diagnosing and managing conditions like primary aldosteronism, a common cause of secondary hypertension.^{[2][3][4]} While immunoassays have traditionally been used, they can suffer from a lack of specificity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a more specific, sensitive, and robust method for aldosterone measurement. This application note provides a detailed protocol for the quantification of aldosterone in human urine using **Aldosterone-13C3** as an internal standard, ensuring high accuracy and precision.

The use of a stable isotope-labeled internal standard like **Aldosterone-13C3** is critical as it closely mimics the chemical and physical properties of the endogenous aldosterone, correcting for variations during sample preparation and analysis. This method involves the hydrolysis of aldosterone conjugates, solid-phase extraction (SPE) for sample cleanup, and subsequent analysis by LC-MS/MS.

Experimental Workflow

The overall experimental workflow for the quantification of urinary aldosterone is depicted below.



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Caption: Workflow for urinary aldosterone quantification.

Detailed Experimental Protocol

Materials and Reagents

- Aldosterone certified reference material
- **Aldosterone-13C3** internal standard
- Methanol (LC-MS grade)
- Acetonitrile (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Ammonium formate
- Hydrochloric acid or β -glucuronidase/arylsulfatase
- Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB or SepPak tC18)
- 24-hour urine collection containers with preservative (e.g., 50% acetic acid)

Sample Preparation

- Urine Collection: Collect a 24-hour urine specimen in a container with a suitable preservative like acetic acid. Record the total volume.
- Hydrolysis: To measure total aldosterone (free and conjugated), a hydrolysis step is necessary.
 - Acid Hydrolysis: A common method involves acid hydrolysis for 18-24 hours.

- Enzymatic Hydrolysis: Alternatively, treat urine samples with β -glucuronidase/arylsulfatase.
- Internal Standard Spiking: Add a known concentration of **Aldosterone-13C3** internal standard to an aliquot of the hydrolyzed urine sample.
- Solid-Phase Extraction (SPE):
 - Condition the SPE cartridge with methanol followed by water.
 - Load the urine sample onto the cartridge.
 - Wash the cartridge to remove interferences, for example, with 10-15% methanol.
 - Elute aldosterone and the internal standard with an appropriate solvent, such as methanol or a mixture of dichloromethane and ether.
- Evaporation and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the residue in a specific volume of the initial mobile phase.

LC-MS/MS Analysis

The following tables summarize typical LC-MS/MS conditions.

Table 1: Liquid Chromatography Parameters

Parameter	Typical Conditions
LC System	UPLC or HPLC system
Column	Reversed-phase C18 or similar (e.g., ACQUITY UPLC BEH C18, 1.7 μ m, 2.1 x 50 mm)
Mobile Phase A	Water with 0.1% formic acid or 2 mM ammonium acetate
Mobile Phase B	Methanol or Acetonitrile
Gradient	A gradient from a lower to a higher percentage of organic phase.
Flow Rate	0.2 - 0.5 mL/min
Injection Volume	5 - 25 μ L
Column Temperature	40 $^{\circ}$ C

Table 2: Mass Spectrometry Parameters

Parameter	Typical Conditions
Mass Spectrometer	Triple quadrupole mass spectrometer
Ionization Mode	Electrospray Ionization (ESI), positive or negative mode
Detection Mode	Multiple Reaction Monitoring (MRM)
MRM Transition (Aldosterone)	Specific precursor to product ion transition (e.g., m/z 359.2 \rightarrow 331.1)
MRM Transition (Aldosterone-13C3)	Specific precursor to product ion transition (e.g., m/z 362.2 \rightarrow 334.2)

Calibration and Quantification

Prepare a series of calibration standards by spiking known concentrations of aldosterone reference material and a fixed concentration of **Aldosterone-13C3** into a surrogate matrix

(e.g., phosphate-buffered saline with 2% BSA). The calibration curve is generated by plotting the peak area ratio of aldosterone to **Aldosterone-13C3** against the aldosterone concentration. The concentration of aldosterone in the urine samples is then determined from this curve.

Quantitative Data Summary

The following tables provide a summary of typical quantitative performance data for the LC-MS/MS-based quantification of urinary aldosterone.

Table 3: Method Validation Parameters

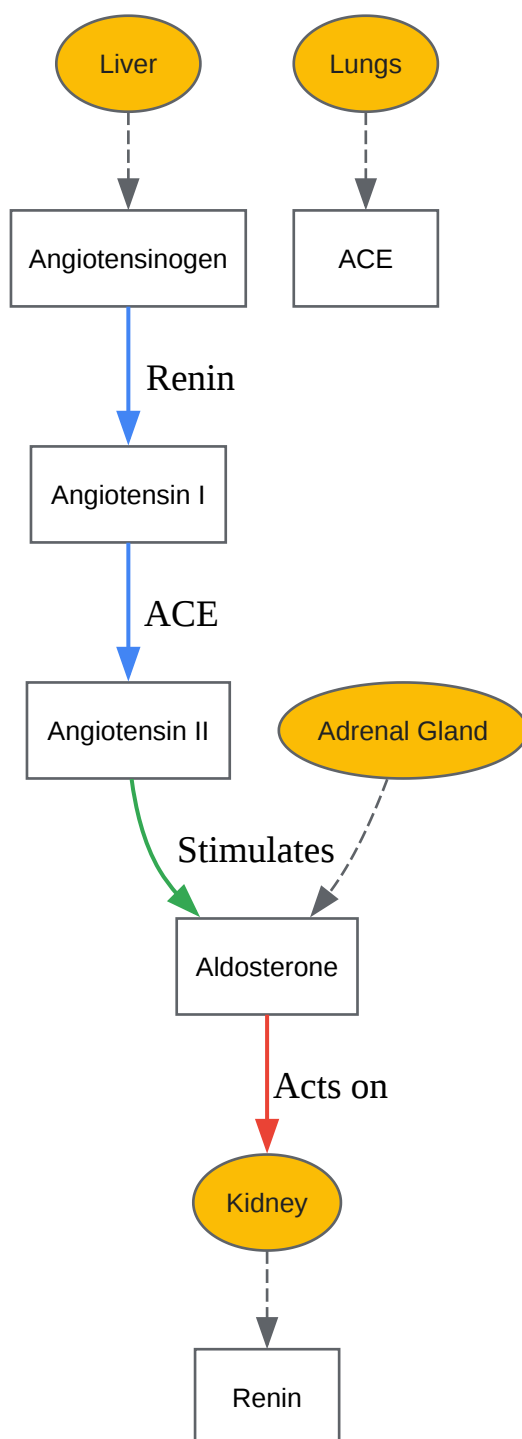
Parameter	Typical Range
Calibration Range	25 pg/mL to 5000 pg/mL or 1.10 to 75 nM
Lower Limit of Quantification (LLOQ)	25 - 60 pM
Intra-day Precision (%CV)	< 6.4%
Inter-day Precision (%CV)	< 9.0%
Recovery	86.3% to 114%
Linearity (R ²)	> 0.998

Table 4: Reference Ranges for Urinary Aldosterone Excretion (24-hour)

Population	Aldosterone Excretion
Healthy Volunteers	5.2–53.4 nmol/24h
Essential Hypertension Patients	13.3–97.4 nmol/24h
Primary Aldosteronism Patients	40.6–225.3 nmol/24h
General Reference Range	2.0 - 20.0 mcg/24 hr (for individuals ≥1 year)

Signaling Pathway and Logical Relationships

The regulation of aldosterone secretion is a complex process primarily controlled by the renin-angiotensin system and plasma potassium levels.



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